molecular formula C19H26ClN3O4 B2930066 (3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396866-72-0

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2930066
CAS No.: 1396866-72-0
M. Wt: 395.88
InChI Key: IPHMGLVZSDWVLT-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS 1396866-72-0) is a chemical compound with a molecular formula of C19H26ClN3O4 and a molecular weight of 395.9 . This complex synthetic molecule features a distinct structure combining a 3,4-dimethoxyphenyl group and a 3,5-dimethylisoxazole moiety linked through a piperazine ring system. The integration of these pharmacologically relevant subunits makes it a valuable intermediate or lead compound in medicinal chemistry and drug discovery research. The presence of the piperazine ring suggests potential for interaction with various biological targets, particularly in the central nervous system. The 3,5-dimethylisoxazole group is a privileged structure found in many bioactive molecules, often contributing to favorable pharmacokinetic properties and target binding affinity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various in vitro assay systems. This product is intended for research applications only, including as a reference standard in analytical chemistry, a building block in organic synthesis, and a candidate for high-throughput screening in the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request detailed technical data sheets, including spectral data and HPLC chromatograms, for analytical purposes.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMGLVZSDWVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. One common synthetic route includes the following steps:

  • Formation of the phenyl core: : This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the necessary functional groups.

  • Synthesis of the piperazine ring: : Piperazine can be synthesized through the reaction of diethanolamine with ethylene glycol in the presence of a catalyst.

  • Coupling of the phenyl and piperazine rings: : This step involves the reaction of the phenyl core with the piperazine ring under specific conditions, often using coupling reagents like carbodiimides.

  • Introduction of the isoxazole moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : Various substitution reactions can occur at different positions on the phenyl ring or the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: : Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized phenyl derivatives, reduced piperazine derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : It may have applications in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared features:

Compound Key Structural Features Molecular Weight Functional Implications
Target Compound 3,4-Dimethoxyphenyl, 3,5-dimethylisoxazole, piperazine Not provided Enhanced lipophilicity (dimethoxy), metabolic stability (methylated isoxazole)
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS 1323490-64-7) 4-Methoxyphenyl, ethylimidazole, piperazine 350.8 Reduced lipophilicity (single methoxy), potential for hydrogen bonding (imidazole)
Compounds from Pharmacopeial Forum PF 43(1) 2,4-Dichlorophenyl, triazole, dioxolane, piperazine Not provided High lipophilicity (chlorine substituents), antifungal potential (triazole moiety)

Key Differences and Implications

Aromatic Substitution Patterns

  • The target compound ’s 3,4-dimethoxyphenyl group increases electron density compared to the 4-methoxyphenyl group in CAS 1323490-64-7, which may enhance binding to serotonin or dopamine receptors .
  • In contrast, the 2,4-dichlorophenyl analogs in exhibit higher lipophilicity and steric bulk, favoring penetration into lipid-rich environments (e.g., fungal cell membranes) .

Heterocyclic Moieties

  • The 3,5-dimethylisoxazole in the target compound offers metabolic stability via methyl group blocking of oxidation sites, whereas the ethylimidazole in CAS 1323490-64-7 may undergo oxidative metabolism at the ethyl chain .
  • The triazole in compounds is a hallmark of antifungal agents (e.g., fluconazole), suggesting divergent therapeutic applications compared to the target compound .

Pharmacokinetic Considerations

  • Piperazine-containing compounds like the target and CAS 1323490-64-7 are prone to forming hydrochloride salts, improving aqueous solubility for oral bioavailability .
  • The dichlorophenyl analogs in likely exhibit lower solubility but higher membrane permeability due to halogenation .

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s biological activity or pharmacokinetics are available in the provided sources. Comparisons rely on structural extrapolation.

Biological Activity

The compound (3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1396866-72-0) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26ClN3O4C_{19}H_{26}ClN_{3}O_{4}, with a molecular weight of 395.9 g/mol. The structure features a dimethoxyphenyl group linked to a piperazine moiety and an isoxazole ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₆ClN₃O₄
Molecular Weight395.9 g/mol
CAS Number1396866-72-0
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing isoxazole and piperazine moieties exhibit antimicrobial properties. The presence of the dimethoxyphenyl group may enhance these effects by increasing lipophilicity, facilitating membrane penetration.
  • Antiviral Effects : Research indicates potential antiviral activity against herpes simplex virus type 1 (HSV-1). Isoxazole derivatives have been shown to disrupt viral replication processes, suggesting that this compound could possess similar properties .
  • Neuropharmacological Effects : The piperazine structure is often associated with central nervous system (CNS) activity. Compounds like this one may interact with neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various pathogens and cellular models:

  • Antiviral Assays : The compound was tested against HSV-1 in cell culture systems, showing significant inhibition of viral replication at micromolar concentrations.
  • Cytotoxicity Tests : Cytotoxicity was evaluated using standard cell viability assays (MTT assay), indicating that the compound exhibits low toxicity to human cell lines at therapeutic concentrations.

Case Studies and Research Findings

A series of studies have examined the biological activity of related compounds within the same chemical class:

  • Study on Isoxazole Derivatives : A study highlighted that isoxazole derivatives demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential anticancer properties .
  • Piperazine-Based Compounds : Research on piperazine derivatives has shown their ability to modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
(3,5-Dimethylisoxazol-4-yl)methylpiperazineAntiviral, Antimicrobial
4-(Chlorodiazenyl)-N-(3,4-dimethylisoxazole)Antiviral against HSV-1
Piperazine derivativesCNS activity; anxiolytic effects

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